2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- is an organic compound belonging to the benzoxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-acyl anthranilic acids: This method involves the reaction of N-acyl anthranilic acids with acetic anhydride under reflux conditions to form the benzoxazine ring.
Condensation reactions: Another approach involves the condensation of o-aminophenols with acyl chlorides or anhydrides, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine oxides, while reduction may produce benzoxazine alcohols.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyl and additional methyl groups, resulting in different chemical properties.
7-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Shares structural similarities but differs in the core ring structure.
Uniqueness
The presence of the acetyl group and multiple methyl groups in 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other benzoxazine derivatives.
Properties
CAS No. |
116337-70-3 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3 |
InChI Key |
CTIBYWYNVICJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origin of Product |
United States |
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